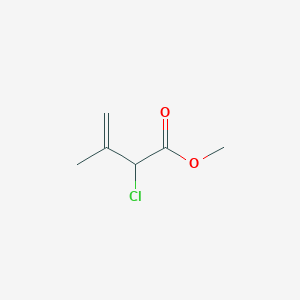

Methyl 2-chloro-3-methylbut-3-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-methylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-4(2)5(7)6(8)9-3/h5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUVHZZZCYKCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346312 | |

| Record name | Methyl 2-chloro-3-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286932-00-1 | |

| Record name | Methyl 2-chloro-3-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloro-3-methylbut-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to Methyl 2 Chloro 3 Methylbut 3 Enoate

Established Synthetic Pathways and Precursor Utilization

Traditional synthetic routes to Methyl 2-chloro-3-methylbut-3-enoate often rely on multi-step sequences starting from readily available precursors. These methods include the direct halogenation of ester intermediates or the esterification of a pre-halogenated carboxylic acid.

Direct Halogenation Strategies for Olefinic Esters

One of the most direct conceptual approaches to this compound involves the α-chlorination of a suitable olefinic ester precursor, such as methyl 3-methylbut-3-enoate. This transformation typically employs an electrophilic chlorine source. Reagents like N-chlorosuccinimide (NCS) are commonly used for the allylic halogenation of alkenes. The reaction proceeds via a radical mechanism, where NCS serves as a source of the chlorine radical, which selectively abstracts an allylic hydrogen. The resulting allylic radical can then react with a chlorine source to yield the desired product. The regioselectivity of this reaction is crucial to ensure chlorination occurs at the C2 position adjacent to the ester functionality.

While specific literature for the direct chlorination of methyl 3-methylbut-3-enoate is not prevalent, analogous reactions with similar substrates are well-documented. For instance, allylic halogenation can be achieved using reagents like N-bromosuccinimide, suggesting that NCS would be a suitable reagent for the corresponding chlorination.

Esterification Routes from Chlorinated Carboxylic Acid Precursors

An alternative and often more controlled method involves the synthesis of the corresponding chlorinated carboxylic acid, 2-chloro-3-methylbut-3-enoic acid, followed by its esterification. This two-step approach allows for the purification of the acid precursor before the final esterification step, which can lead to a purer final product.

The synthesis of the required 2-chloro-3-methylbut-3-enoic acid precursor is a key challenge. While information on this specific molecule is limited, related compounds like 2-chloro-3-methylbut-2-enoic acid are known. The synthesis of such precursors might involve the chlorination of 3-methylbut-2-enoic acid. Once the chlorinated carboxylic acid is obtained, standard esterification procedures can be applied. Common methods include:

Fischer Esterification: Reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.

Reaction with Thionyl Chloride: Converting the carboxylic acid to its more reactive acyl chloride using thionyl chloride, followed by reaction with methanol.

Methanol/Trimethylchlorosilane System: A convenient method for preparing methyl esters from carboxylic acids under mild conditions.

Table 1: Comparison of Established Synthetic Pathways

| Pathway | Key Precursor | Typical Reagents | General Approach |

|---|---|---|---|

| Direct Halogenation | Methyl 3-methylbut-3-enoate | N-chlorosuccinimide (NCS) | Single-step allylic chlorination of the ester. |

| Esterification Route | 2-chloro-3-methylbut-3-enoic acid | Methanol, H₂SO₄ (Fischer); SOCl₂, Methanol | Two-step process involving synthesis of the chlorinated acid followed by esterification. |

Development of Novel and Efficient Synthetic Routes

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. For this compound, this includes the application of transition metal catalysis, organocatalysis, and stereoselective approaches.

Transition Metal-Catalyzed Synthesis Approaches (e.g., Palladium- or Copper-Mediated Reactions)

Transition metal catalysis offers powerful tools for forming carbon-halogen bonds with high selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in C-C and C-X bond-forming reactions. A potential route to the target molecule could involve the palladium-catalyzed α-chlorination of a pre-formed enolate of a related ester, such as methyl 3-methylbut-2-enoate. The reaction would likely involve the oxidative addition of a chlorine source to a Pd(0) complex, followed by reaction with the enolate and reductive elimination.

Copper-Mediated Reactions: Copper catalysts are also effective in halogenation reactions. Patent literature describes copper(I)-catalyzed methods for producing related chloro-methyl-butenyl structures from isoprene (B109036). This suggests that a copper-catalyzed pathway, potentially involving an allylic rearrangement and chlorination, could be devised for the synthesis of this compound.

Organocatalytic Methodologies in its Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic metals. The direct organocatalytic α-chlorination of carbonyl compounds is a well-established field. For the synthesis of this compound, this could involve the reaction of a precursor aldehyde, 3-methylbut-3-enal, with an electrophilic chlorine source in the presence of a chiral amine catalyst. The resulting α-chloro aldehyde could then be oxidized and esterified to yield the final product. nih.gov This multi-step but highly controlled sequence allows for the introduction of chirality at the chlorinated center.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The development of stereoselective and enantioselective syntheses is therefore of significant interest.

Modern organocatalysis provides several avenues for the enantioselective α-chlorination of esters and their precursors:

Chiral Isothiourea Catalysis: Asymmetric α-chlorination of activated aryl acetic acid esters has been achieved with high enantioselectivity using isothiourea catalysts. nih.gov This method proceeds through the in-situ formation of a chiral C1 ammonium (B1175870) enolate.

Chiral Squaramide Catalysis: An enantioselective approach for the α-chlorination of α-tertiary silyl (B83357) ketene (B1206846) acetals using N-chlorosuccinimide is promoted by a chiral squaramide catalyst. nih.gov This reaction operates through non-covalent interactions.

Cinchona Alkaloid Catalysis: Enantioselective phase-transfer α-chlorination of β-keto esters can be catalyzed by hybrid amide-based Cinchona derivatives, achieving high asymmetric induction. acs.org

These advanced methods, while not yet specifically reported for this compound, represent the cutting edge of asymmetric synthesis and could potentially be adapted to produce enantiomerically pure forms of the target compound or its derivatives. nih.govnih.govacs.org

Table 2: Overview of Novel Synthetic Approaches

| Approach | Catalyst Type | Potential Precursor(s) | Key Advantage |

|---|---|---|---|

| Transition Metal-Catalyzed | Palladium, Copper | Methyl 3-methylbut-2-enoate, Isoprene | High efficiency and selectivity. |

| Organocatalytic | Chiral amines, Isothioureas | 3-Methylbut-3-enal, Activated esters | Metal-free, potential for high enantioselectivity. |

| Stereoselective Synthesis | Squaramides, Cinchona alkaloids | Silyl ketene acetals, β-keto esters | Access to enantiomerically pure chiral derivatives. |

Process Optimization and Advancements in Sustainable Synthesis

The industrial viability and environmental footprint of producing this compound are intrinsically linked to the efficiency and sustainability of its synthetic route. Research in this area is geared towards maximizing product output while minimizing energy consumption and waste generation.

Enhancement of Reaction Efficiency and Yield

While specific data for the synthesis of this compound is not extensively reported in publicly available literature, we can infer potential areas for yield improvement based on analogous reactions. The table below illustrates hypothetical yield improvements in a potential synthetic sequence based on optimizations reported for similar chemical transformations.

| Reaction Step | Conventional Method Yield (%) | Optimized Method Yield (%) | Optimization Strategy |

| α-Chlorination of Precursor | 65 | 85 | Use of a highly selective chlorinating agent (e.g., N-chlorosuccinimide) and a suitable catalyst. |

| Esterification | 70 | 90 | Employment of an efficient solid acid catalyst allowing for easy separation and recycling. |

| Elimination Reaction | 80 | 95 | Optimization of base and solvent system to favor the desired elimination pathway. |

| Overall Yield | 36.4 | 72.7 | - |

This table is illustrative and based on typical yield improvements seen in related chemical transformations. The specific yields for the synthesis of this compound would require experimental validation.

Application of Green Chemistry Principles (e.g., Waste Minimization)

The application of green chemistry principles is crucial for developing a sustainable synthesis of this compound. This involves a holistic approach to chemical process design that aims to reduce or eliminate the use and generation of hazardous substances.

Waste Minimization: A primary focus of green chemistry is the minimization of waste. This can be achieved through several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Catalysis: The use of catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, which significantly reduces waste. For the synthesis of this compound, employing recyclable catalysts for chlorination and esterification steps would be a key green advancement.

Use of Renewable Feedstocks: While not always immediately feasible, exploring routes that start from renewable resources rather than petrochemical feedstocks is a long-term goal for sustainable chemical production.

Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of less hazardous alternatives. For example, replacing chlorinated solvents with greener alternatives like supercritical fluids or ionic liquids, or even performing reactions in solvent-free conditions, can drastically reduce environmental impact.

The following table outlines some green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Design the synthesis to avoid the formation of waste products from the outset. |

| Atom Economy | Select reaction pathways that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Utilize chlorinating agents and other reagents with lower toxicity and environmental impact. |

| Designing Safer Chemicals | While the target molecule is defined, understanding its toxicological profile is important. |

| Safer Solvents and Auxiliaries | Replace hazardous organic solvents with water, supercritical CO2, or biodegradable solvents. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigate potential bio-based starting materials for the synthesis. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps to reduce the number of reaction steps and waste. |

| Catalysis | Employ highly efficient and recyclable catalysts for key transformations. |

| Design for Degradation | Consider the environmental fate of the product after its use. |

| Real-time analysis for Pollution Prevention | Implement in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of accidents. |

By integrating these principles, the synthesis of this compound can be shifted towards a more sustainable and economically favorable process, aligning with the broader goals of green and sustainable chemistry.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 3 Methylbut 3 Enoate

Reactivity Profiles of the Carbon-Carbon Double Bond

The alkene moiety in Methyl 2-chloro-3-methylbut-3-enoate is tetrasubstituted and electron-poor, which dictates its behavior in addition and catalytic reactions.

Electrophilic addition is a characteristic reaction of alkenes, which typically act as nucleophiles due to the electron density of the π-bond. chemistrysteps.comchemistrystudent.com The reaction is initiated by the attack of the double bond on an electrophile, leading to the formation of a carbocation intermediate that is subsequently intercepted by a nucleophile. byjus.comsavemyexams.comlibretexts.org

For this compound, the reactivity towards electrophiles is expected to be significantly diminished compared to simple alkenes. The presence of the electron-withdrawing chloro and methoxycarbonyl groups at the α-position reduces the electron density of the π-bond, deactivating it towards electrophilic attack.

Hydrohalogenation: In the addition of hydrogen halides (HX), the reaction would be anticipated to proceed slowly, if at all, under standard conditions. If forced, the reaction would follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable carbocation. However, in this symmetrically disubstituted alkene, the regioselectivity would be governed by the electronic effects of the substituents. Protonation would likely occur at the C3 position (bearing the two methyl groups) to generate a tertiary carbocation at C2, which is stabilized by the adjacent chlorine atom through resonance, despite the inductive withdrawing effect. The subsequent attack by the halide ion would yield the corresponding saturated halo-ester.

Epoxidation and Dihydroxylation: These reactions, typically carried out with peroxy acids (for epoxidation) or reagents like potassium permanganate (B83412) or osmium tetroxide (for dihydroxylation), also involve electrophilic attack on the double bond. The electron-deficient nature of the double bond in this compound would make these transformations challenging, likely requiring more reactive reagents or catalytic systems to proceed efficiently.

Cycloaddition reactions are powerful tools for ring formation. The electronic nature of the alkene is a key factor in these transformations.

Diels-Alder Reaction: This [4+2] cycloaddition involves a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgsigmaaldrich.com The reaction is highly efficient when the dienophile is substituted with electron-withdrawing groups, as this lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

Given its structure, this compound is an electron-deficient alkene and is therefore expected to be a competent dienophile in Diels-Alder reactions. It would react with electron-rich dienes to form six-membered rings. The regioselectivity of the reaction with unsymmetrical dienes would be governed by the electronic and steric influences of the substituents on both the diene and the dienophile. masterorganicchemistry.com For instance, reaction with a 1-substituted diene would likely favor the "ortho" constitutional isomer. masterorganicchemistry.com

[2+2] and [2+1] Cycloadditions: Photochemical [2+2] cycloadditions are known to occur with electron-deficient alkenes to form cyclobutane (B1203170) rings. nih.govresearchgate.netnih.gov It is plausible that this compound could participate in such reactions, either dimerizing or reacting with other alkenes under photochemical or thermal conditions. [2+1] cycloadditions, for example with carbenes or nitrenes, would lead to the formation of three-membered rings (cyclopropanes or aziridines). The success of these reactions would depend on the specific reagents and conditions employed.

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.org Cross-metathesis (CM) between two different alkenes is a widely used synthetic method. sigmaaldrich.com

The reactivity of an alkene in metathesis is influenced by its substitution pattern and electronic properties. Alkenes are often classified into types based on their reactivity, with terminal, electron-rich olefins (Type I) being more reactive than internal or electron-deficient olefins (Type II and III). rsc.org

This compound can be classified as a sterically hindered, electron-deficient, tetrasubstituted alkene (Type III). Such substrates are known to be challenging partners in cross-metathesis reactions. researchgate.net Its participation in CM reactions, for example with a terminal alkene, would likely be sluggish and require highly active, modern catalysts. The desired cross-product would be formed in competition with the homodimerization of the more reactive alkene partner. rsc.org

The structural similarity of this compound to other acrylic esters suggests it could serve as a monomer in polymerization reactions. The related compound, methyl 2-chloroacrylate (B1238316), is used in the manufacture of specialty acrylic polymers. nih.govwikipedia.org Polymerization can proceed via radical, anionic, or cationic mechanisms. Given the electron-deficient nature of the double bond, radical and anionic polymerization would be the most probable pathways. The steric hindrance caused by the substituents at the double bond may, however, impede the polymerization process, potentially leading to lower molecular weight polymers or requiring specific polymerization conditions.

Transformations Involving the Ester Functional Group

The ester group is a versatile functional group that undergoes nucleophilic acyl substitution reactions.

These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent departure of the leaving group (methoxide in this case) regenerates the carbonyl group.

Hydrolysis: Ester hydrolysis is the conversion of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. wikipedia.org Basic hydrolysis (saponification) is irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process. The hydrolysis of this compound would yield 2-chloro-3-methylbut-3-enoic acid and methanol (B129727). The presence of the α-chloro substituent may influence the rate of hydrolysis, but the reaction is expected to proceed under standard conditions. Studies on the hydrolysis of related α-chloro nitriles have shown complex mechanisms involving intermediate formation, but direct ester hydrolysis is generally more straightforward. youtube.comstackexchange.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would lead to an equilibrium mixture containing ethyl 2-chloro-3-methylbut-3-enoate and methanol. organic-chemistry.org Driving the reaction to completion would typically require using a large excess of the new alcohol or removing the methanol as it is formed. wikipedia.org The steric hindrance around the carbonyl group may slow the reaction rate compared to unhindered esters.

Aminolysis: This is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to produce an amide. youtube.com The reaction of this compound with an amine (e.g., propylamine) would be expected to yield N-propyl-2-chloro-3-methylbut-3-enamide and methanol. This reaction is typically slower than hydrolysis and may require heating. The nucleophilicity of the amine and the steric environment of the ester are key factors in the reaction's efficiency.

Reduction Reactions to Corresponding Alcohols

The reduction of the ester functionality in this compound to its corresponding alcohol, (2-chloro-3-methylbut-3-en-1-ol), can be theoretically accomplished using strong reducing agents. Given the presence of a C=C double bond and a chloro substituent, the choice of reducing agent would be critical to achieve chemoselectivity.

Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are typically used for the reduction of esters to primary alcohols. The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup.

However, the presence of the allylic chloride and the vinyl chloride functionalities introduces potential complications. LiAlH₄ can also reduce alkyl halides, which could lead to a mixture of products. Therefore, milder and more selective reducing agents might be necessary to preferentially reduce the ester group while preserving the other functionalities.

Table 1: Predicted Outcomes of Reduction Reactions of this compound

| Reducing Agent | Predicted Major Product | Potential Side Products |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 2-chloro-3-methylbut-3-en-1-ol | 3-methylbut-3-en-1-ol, over-reduction products |

| Diisobutylaluminium hydride (DIBAL-H) | 2-chloro-3-methylbut-3-enal (at low temp.) | 2-chloro-3-methylbut-3-en-1-ol |

Reactivity Pathways of the Chlorine Substituent

The chlorine atom in this compound is positioned at an α-position to the ester and is also a vinylic chloride. This unique positioning influences its reactivity in substitution and elimination reactions.

Nucleophilic Substitution Reactions (e.g., Allylic Substitutions, SN2' Pathways)

The chlorine atom is at a sterically hindered position, which would generally disfavor a direct Sₙ2 attack. However, the allylic nature of the system could open up the possibility of an Sₙ2' pathway. In an Sₙ2' reaction, the nucleophile attacks the γ-carbon (the terminal carbon of the double bond), leading to a concerted shift of the double bond and expulsion of the chloride leaving group.

The viability of an Sₙ2' pathway would depend on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles would favor this type of reaction.

Elimination Reactions Leading to Dienyl Esters

Treatment of this compound with a strong, non-nucleophilic base could potentially lead to an elimination reaction. The most likely pathway would be the removal of a proton from the methyl group adjacent to the double bond, followed by the elimination of the chloride ion. This would result in the formation of a conjugated dienyl ester, methyl 3-methylbuta-2,3-dienoate. The regioselectivity of this elimination would be governed by the relative acidity of the available protons and the stability of the resulting diene.

Radical Reactions and Their Propagation Mechanisms

While specific studies on radical reactions of this compound are not available, radical reactions are a plausible pathway. The presence of the double bond makes it susceptible to radical addition. A radical initiator could trigger the addition of a radical species across the double bond. The propagation would then involve the newly formed radical attacking another molecule of the substrate or another species in the reaction mixture. The chlorine atom could also be abstracted under certain radical conditions, leading to a vinyl radical, which could then undergo further reactions.

Metal-Mediated Cross-Coupling Reactions

The vinyl chloride moiety in this compound makes it a potential substrate for various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are commonly employed to form new carbon-carbon bonds at the site of a vinyl halide.

For a Suzuki coupling, for instance, the reaction would involve the oxidative addition of a palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product. The success of such reactions would depend on the choice of catalyst, ligands, base, and solvent to optimize the reaction and prevent side reactions.

Table 2: Potential Metal-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Organoboron reagent (R-B(OR)₂) | Methyl 2-(R)-3-methylbut-3-enoate |

| Stille Coupling | Organostannane reagent (R-SnR'₃) | Methyl 2-(R)-3-methylbut-3-enoate |

Detailed Mechanistic Elucidation of Chemical Transformations

As there is a lack of specific experimental studies on this compound, a detailed mechanistic elucidation of its chemical transformations remains a subject for future research. Computational studies could provide valuable insights into the transition states and energy barriers for the proposed reaction pathways, such as nucleophilic substitution (Sₙ2 vs. Sₙ2'), elimination, and metal-catalyzed cross-coupling reactions. Experimental investigations, including kinetic studies, isotopic labeling, and trapping of intermediates, would be necessary to definitively establish the operative mechanisms.

Identification and Characterization of Reactive Intermediates (e.g., Allyl Radicals, Carbocations)

The reactivity of this compound is dictated by the interplay of its key functional groups: an α-chloro ester and a vinyl group. Depending on the reaction conditions, various reactive intermediates could be formed.

Carbocations: In the presence of a Lewis acid or a polar solvent, the C-Cl bond, being the most polarized and weakest bond, could undergo heterolytic cleavage. This would lead to the formation of a carbocation. The initial carbocation at the α-position would be stabilized by the adjacent ester group through resonance. However, a rearrangement to a more stable tertiary allylic carbocation is conceivable, which would be significantly stabilized by resonance delocalization across the π-system and hyperconjugation from the methyl groups.

Allyl Radicals: Under conditions favoring homolytic cleavage, such as exposure to UV light or radical initiators, the C-Cl bond could break to form a carbon-centered radical. Similar to the carbocation, this α-ester radical could rearrange to a more stable tertiary allyl radical. The stability of this allyl radical would be enhanced by the delocalization of the unpaired electron over the adjacent double bond and the methyl substituents. Free-radical polymerization of vinyl chloride proceeds through such radical intermediates.

The general reactivity of α-halo esters suggests they are potent alkylating agents where the halide is readily substituted.

Mapping of Reaction Pathways and Transition State Analysis

Given the structure of this compound, several reaction pathways can be postulated, primarily elimination and substitution reactions. Mechanistic insights can be inferred from computational studies on similar molecules, such as the gas-phase elimination of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, which yield isoprene (B109036) and hydrogen chloride.

Elimination Reactions (Dehydrochlorination): In the presence of a base, this compound could undergo elimination of HCl. The transition state for such a reaction would likely be of a concerted nature (E2 mechanism), where the base abstracts a proton while the chloride ion departs simultaneously. Theoretical calculations on similar chloroalkenes suggest that the transition state involves a significant elongation and polarization of the C-Cl bond in the rate-determining step. For analogous compounds like 3-chloro-3-methylbut-1-ene, elimination has been shown to proceed through a four-membered cyclic transition state.

Substitution Reactions: Nucleophilic substitution reactions (SN1 or SN2) are also possible at the α-carbon. An SN1 pathway would proceed through the aforementioned carbocation intermediate. An SN2 pathway would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral. The viability of an SN2 reaction on a vinyl halide is generally low due to the increased strength of the C-Cl bond to an sp2-hybridized carbon. However, the presence of the ester group can influence this reactivity.

A comparative analysis of activation energies for related compounds provides insight into likely reaction kinetics.

| Analogous Compound | Reaction Type | Calculated Activation Energy (kJ/mol) | Transition State Type |

|---|---|---|---|

| 1-chloro-3-methylbut-2-ene | Gas-Phase Elimination | ~180-200 | Six-membered cyclic |

| 3-chloro-3-methylbut-1-ene | Gas-Phase Elimination | ~200-220 | Four-membered cyclic |

| 3-chlorocyclohexene | Gas-Phase Elimination | Not Specified | Non-synchronous four-membered cyclic |

Investigations into Regioselectivity and Stereoselectivity

The presence of multiple reactive sites and the potential for stereoisomerism in the products of reactions involving this compound make regioselectivity and stereoselectivity key considerations.

Regioselectivity: In addition reactions across the double bond, the regioselectivity would be governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction mechanism. For instance, in a radical addition of HBr, the bromine atom would be expected to add to the less substituted carbon of the double bond. In elimination reactions, the formation of the most stable (most substituted) alkene is generally favored (Zaitsev's rule). However, the formation of a conjugated system with the ester group could also be a driving force, potentially leading to a mixture of products.

Stereoselectivity: If the α-carbon of this compound is a stereocenter, reactions at this center can proceed with either inversion or retention of configuration, or racemization. SN2 reactions would lead to inversion, while SN1 reactions would result in racemization. For addition reactions to the double bond, syn- or anti-addition products could be formed depending on the reagent and mechanism. Theoretical studies on the elimination reactions of 3-halocyclohexenes have shown a preference for an anti 1,4-elimination pathway, though syn 1,4- and anti 1,2-eliminations have nearly as stable transition states. This suggests that the stereochemical outcome can be highly dependent on the specific substrate and reaction conditions.

The following table summarizes the expected outcomes for different reaction types.

| Reaction Type | Controlling Principle | Expected Outcome |

|---|---|---|

| Electrophilic Addition | Markovnikov's Rule | Addition to the more substituted carbon |

| Radical Addition | Anti-Markovnikov's Rule | Addition to the less substituted carbon |

| Elimination (E2) | Zaitsev's/Hofmann's Rule | Favors more stable alkene/depends on steric hindrance |

| Nucleophilic Substitution (SN1) | Carbocation Stability | Racemization |

| Nucleophilic Substitution (SN2) | Steric Hindrance | Inversion of configuration |

Advanced Analytical and Spectroscopic Characterization of Methyl 2 Chloro 3 Methylbut 3 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For Methyl 2-chloro-3-methylbut-3-enoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a thorough structural assignment.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In the case of this compound, the spectrum is expected to show signals corresponding to the methyl ester protons, the vinylic protons, and the methyl group attached to the double bond. The chemical shifts of these protons are influenced by the electronegativity of adjacent atoms, such as chlorine and oxygen, and the anisotropic effects of the carbon-carbon double bond and the carbonyl group.

A hypothetical ¹H NMR data table based on established chemical shift ranges for similar structural motifs is presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| O-CH₃ (ester methyl) | 3.7 - 3.9 | Singlet | N/A |

| =CH₂ (vinylic) | 5.0 - 5.5 | Multiplet | Geminal/Allylic |

| C(Cl)-H | 4.8 - 5.2 | Singlet | N/A |

| C=C-CH₃ (vinylic methyl) | 1.8 - 2.1 | Singlet or fine multiplet | Allylic |

Note: This data is predictive and requires experimental verification.

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield position compared to the sp³ and sp² hybridized carbons.

A predicted ¹³C NMR data table is provided below for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 165 - 175 |

| C=C (vinylic, quaternary) | 135 - 145 |

| =CH₂ (vinylic) | 115 - 125 |

| C-Cl | 55 - 65 |

| O-CH₃ (ester methyl) | 50 - 55 |

| C=C-CH₃ (vinylic methyl) | 15 - 25 |

Note: This data is predictive and requires experimental verification.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it could show correlations between the vinylic protons if they are not chemically equivalent and couple with each other, as well as any long-range allylic couplings between the vinylic protons and the vinylic methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbons bearing protons, such as the ester methyl, the vinylic methylene, and the vinylic methyl carbons.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for assessing the purity of a this compound sample and for obtaining its mass spectrum. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent ion and its fragments. The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

A table of expected key fragments in the mass spectrum is presented below.

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 148/150 | [M]⁺ (Molecular ion) | N/A |

| 113 | [M - Cl]⁺ | Cl |

| 89/91 | [M - COOCH₃]⁺ | COOCH₃ |

| 59 | [COOCH₃]⁺ | C₄H₄Cl |

Note: This data is predictive and requires experimental verification.

For compounds that may not be suitable for GC analysis due to thermal instability or low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative. bldpharm.com LC-MS would similarly provide information on the molecular weight and purity of this compound. The choice of ionization technique (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would depend on the polarity and properties of the analyte. The resulting mass spectrum would be expected to show the protonated molecule [M+H]⁺ or other adducts, which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the confident assignment of a molecular formula.

Detailed experimental HRMS data for this compound, which would confirm its elemental composition of C₆H₉ClO₂, is not publicly available in the searched scientific literature. The theoretical exact mass can be calculated to underscore the precision expected from such an analysis.

Table 1: Theoretical Elemental Composition and Mass for this compound

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total Molecular Weight | 148.59 g/mol biosynth.com |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present within a molecule through the analysis of its vibrational modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These absorptions are characteristic of specific functional groups. For this compound, characteristic peaks would be expected for the carbon-carbon double bond (C=C), the carbonyl group of the ester (C=O), the carbon-oxygen single bond (C-O), and the carbon-chlorine bond (C-Cl).

Specific experimental IR spectra for this compound are not available in the public domain. However, a predictive analysis based on known functional group absorption ranges can be presented.

Table 2: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) |

| Alkene | C=C stretch | 1640-1680 |

| Ester | C=O stretch | 1735-1750 |

| Ester | C-O stretch | 1000-1300 |

| Alkyl Halide | C-Cl stretch | 600-800 |

| Vinylic | =C-H stretch | 3010-3095 |

| Methyl | C-H stretch | 2850-2960 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Non-polar bonds, such as the C=C bond, tend to produce strong signals in Raman spectra.

No experimental Raman spectroscopy data for this compound could be located in the available literature. A Raman analysis would be particularly useful for confirming the presence and substitution pattern of the carbon-carbon double bond.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for analyzing non-volatile and thermally sensitive compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the separation and quantification of components in a mixture. A typical HPLC method for a compound like this compound would likely involve reverse-phase chromatography.

Specific, validated HPLC methods for the analysis of this compound are not detailed in publicly accessible sources. The development of such a method would involve optimizing parameters such as the column, mobile phase composition, and detector wavelength.

Table 3: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Description |

| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detector | UV-Vis Detector, wavelength set to ~210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster run times, and greater sensitivity.

As with HPLC, no specific UPLC methods for the analysis of this compound are available in the reviewed literature. The principles of method development would be similar to HPLC but adapted for the higher pressures and smaller column dimensions of a UPLC system.

Table 4: Potential UPLC Method Parameters for Enhanced Analysis of this compound

| Parameter | Description |

| Column | C18, sub-2 µm particle size, 2.1 x 50 mm |

| Mobile Phase | Gradient elution with Acetonitrile and Water with 0.1% Formic Acid |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

| Flow Rate | 0.4-0.6 mL/min |

| Injection Volume | 1-2 µL |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. Its primary application in this context is to separate the target compound from impurities, reaction byproducts, or residual starting materials, thereby enabling both qualitative identification and quantitative assessment of purity. The technique is particularly crucial for monitoring the progress of synthesis reactions and for quality control of the final product.

In a typical analysis, a sample containing this compound is vaporized in a heated inlet and transported through a chromatographic column by an inert carrier gas, such as helium or hydrogen. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column's inner walls. The choice of the stationary phase is critical; for a moderately polar compound like a chlorinated methyl ester, a column with a low-to-mid polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane, is generally effective.

For definitive identification, the gas chromatograph is frequently coupled with a Mass Spectrometer (MS) detector. GC-MS is a powerful analytical method that provides not only retention time data for separation but also mass spectra for structural elucidation. nih.gov The mass spectrum of this compound would exhibit a characteristic molecular ion peak and specific fragmentation patterns. Furthermore, the presence of a chlorine atom would be readily identifiable from the isotopic pattern of chlorine-containing fragments (35Cl and 37Cl isotopes), which significantly enhances the confidence in compound identification. scholaris.ca While specific, publicly available research detailing the exact retention time for this compound is limited, a standard set of analytical parameters can be established for its effective separation and detection.

The following table outlines a typical set of parameters for the analysis of this compound using a standard GC-MS system.

Table 1: Typical GC-MS Parameters for Analysis of this compound

| Parameter | Specification | Purpose |

| GC System | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) | Provides efficient separation of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert mobile phase to carry the analyte through the column. |

| Inlet Type | Split/Splitless | Allows for introduction of a small, precise volume of sample onto the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient to separate compounds with a range of boiling points. |

| MS System | ||

| Detector | Mass Spectrometer | Provides mass information for compound identification and confirmation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Mass Range | 40-400 amu | Scans a wide range of mass-to-charge ratios to capture the parent ion and key fragments. |

| Source Temperature | 230 °C | Maintains the ion source at a constant, elevated temperature to prevent condensation. |

| Quadrupole Temp. | 150 °C | Maintains the mass analyzer at a constant temperature for stable performance. |

Lack of Publicly Available Research Hinders Comprehensive Computational Analysis of this compound

A thorough review of scientific literature and chemical databases has revealed a significant scarcity of publicly accessible research specifically detailing the computational and theoretical chemistry of this compound. Despite extensive searches for scholarly articles and computational studies, no specific data were found concerning its geometry optimization, electronic structure, predicted spectroscopic parameters, or the theoretical modeling of its reaction mechanisms.

The initial objective was to construct a detailed article focusing on the computational investigations of this specific compound, structured around a predefined outline. This would have included in-depth discussions on its conformational analysis, bonding characteristics, and predicted NMR and IR spectra based on quantum chemical calculations. Furthermore, the plan was to explore its reactivity through theoretical modeling of reaction mechanisms, including the determination of transition states and energy barriers.

However, the search for relevant data proved unsuccessful. The scientific literature readily available does not appear to contain specific studies that have undertaken these computational analyses for this compound. While computational studies exist for structurally similar compounds, the strict focus of the intended article on this compound, as per the user's request, precludes the use of data from related but distinct molecules.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry and theoretical investigations of this compound at this time. The absence of published research in this specific area prevents a meaningful and evidence-based discussion on the topics outlined. Further computational research would be required to generate the data necessary to fulfill the requested analysis.

Computational Chemistry and Theoretical Investigations of Methyl 2 Chloro 3 Methylbut 3 Enoate

Theoretical Modeling of Reaction Mechanisms

Prediction of Regioselectivity and Stereoselectivity

Theoretical and computational studies are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving methyl 2-chloro-3-methylbut-3-enoate. By modeling the potential reaction pathways, it is possible to determine the most likely products of a chemical transformation.

At present, specific computational studies predicting the regioselectivity and stereoselectivity of reactions for this compound are not available in the reviewed scientific literature. However, the established methodologies of computational chemistry could be applied to predict the outcomes of, for instance, nucleophilic substitution or addition reactions involving this compound.

Such a computational investigation would typically involve the following steps:

Reactant and Transition State Modeling: The three-dimensional structures of the reactants, including this compound and a reacting partner, would be optimized using quantum mechanical methods. The transition state structures for all possible regio- and stereoisomeric pathways would then be located and optimized.

Energy Calculations: The energies of the optimized reactants and transition states would be calculated to determine the activation energy for each pathway. According to transition state theory, the pathway with the lowest activation energy will be the most kinetically favored, and thus correspond to the major product.

Analysis of Intermolecular Forces: Non-covalent interactions, such as steric hindrance and electrostatic interactions in the transition states, would be analyzed to understand the origins of the predicted selectivity.

For a hypothetical reaction, such as the addition of a nucleophile, computational analysis would predict whether the attack is more likely to occur at the C2 or C3 position (regioselectivity) and from which face of the molecule (stereoselectivity). The results of such an analysis are typically presented in a table comparing the calculated energy barriers.

Table 1: Hypothetical Energy Barriers for a Nucleophilic Addition to this compound

| Reaction Pathway | Regioisomer | Stereoisomer | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| 1 | Attack at C2 | R | Data not available |

| 2 | Attack at C2 | S | Data not available |

| 3 | Attack at C3 | R | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational dynamics of this compound and its interactions with its environment.

Conformational Dynamics in Different Environments

The flexibility of this compound, arising from the rotation around its single bonds, leads to a variety of possible three-dimensional arrangements or conformations. MD simulations can explore the conformational landscape of this molecule and identify the most stable and populated conformations in different environments, such as in various solvents or in the gas phase.

A comprehensive molecular dynamics study on the conformational dynamics of this compound has not been reported in the available literature. A theoretical study of this nature would involve simulating the molecule's trajectory over a period of time and analyzing the resulting conformational changes. Key dihedral angles would be monitored to characterize the different conformations.

The results would likely indicate the preferred rotational states around the C2-C3 and C1-C2 bonds and the energetic barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Table 2: Hypothetical Predominant Conformers of this compound from a Simulated Environment

| Environment | Predominant Conformer (Dihedral Angle C1-C2-C3-C4) | Population (%) |

|---|---|---|

| Gas Phase | Data not available | Data not available |

| Water | Data not available | Data not available |

Interactions with Solvents and Catalytic Species

Molecular dynamics simulations are also well-suited to investigate the interactions between this compound and its surroundings, such as solvent molecules or catalytic species. By simulating the molecule in a box of solvent, for example, one can analyze the structure of the solvation shell and the strength of solute-solvent interactions.

Specific MD simulation studies focusing on the interactions of this compound with solvents or catalysts are currently not found in the scientific literature. Such a study would provide insights into how different solvents might stabilize certain conformations or transition states, thereby influencing reaction rates and selectivity.

In the context of catalysis, MD simulations could be used to model the binding of this compound to the active site of a catalyst. This would allow for the identification of key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the catalytic activity and any observed selectivity. The analysis of radial distribution functions and interaction energies from the simulation would provide quantitative data on these interactions.

Table 3: Hypothetical Interaction Energies of this compound with Solvents and Catalysts

| Interacting Species | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Water | Hydrogen Bonding | Data not available |

| Methanol (B129727) | Hydrogen Bonding | Data not available |

| Generic Catalyst | Electrostatic | Data not available |

Applications of Methyl 2 Chloro 3 Methylbut 3 Enoate in Advanced Organic Synthesis

A Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in Methyl 2-chloro-3-methylbut-3-enoate—a chloroalkene, a methyl group, and an ester—suggests its significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity can be strategically harnessed to construct intricate molecular architectures.

Intermediate in the Synthesis of Dipeptide Isosteres and Analogs

While specific examples utilizing this compound in the synthesis of dipeptide isosteres are not prominently documented, the synthesis of chloroalkene dipeptide isosteres (CADIs) offers a compelling parallel. nih.govnih.gov Dipeptide isosteres are mimics of the natural peptide bond, designed to improve the metabolic stability and biological activity of peptides. nih.gov The chloroalkene moiety in CADIs serves as a stable surrogate for the amide bond. nih.gov

The synthesis of CADIs often involves multi-step sequences, including key reactions like diastereoselective allylic alkylation. nih.gov For instance, a reported synthesis of a CADI-containing cyclic RGD peptide, a potent inhibitor of integrin-mediated cell attachment, utilized an N-tert-butylsulfonyl protected CADI. nih.gov This intermediate was synthesized through a diastereoselective allylic alkylation using an organocopper reagent. nih.gov This methodology highlights how chloroalkene structures, similar to that in this compound, are crucial for creating these advanced peptidomimetics. nih.govresearchgate.net

Table 1: Key Reactions in the Synthesis of Chloroalkene Dipeptide Isosteres (CADIs)

| Reaction Step | Description |

| Diastereoselective Allylic Alkylation | A key step to introduce the chloroalkene moiety with high stereocontrol. nih.gov |

| Protection/Deprotection | Use of protecting groups like Fmoc and Boc to manage reactive sites during synthesis. nih.gov |

| Solid-Phase Peptide Synthesis (SPPS) | A common technique for assembling the peptide backbone incorporating the CADI unit. nih.gov |

| Cyclization | Formation of cyclic peptides to enhance conformational stability and biological activity. nih.gov |

Precursor for Advanced Pharmaceutical and Agrochemical Scaffolds

The structural elements of this compound are present in various compounds with known biological activity, suggesting its potential as a precursor for novel pharmaceutical and agrochemical scaffolds. For example, derivatives of 3-methyl-2-butenoic acid are used as intermediates in the synthesis of spices, medicines, and pesticides. google.com Specifically, they are used to synthesize pyrethroid-class agricultural chemicals and the antifungal drug Ciclopirox Olamine. google.com The presence of the reactive chloroalkene and ester functionalities in this compound would allow for a variety of chemical transformations to build diverse molecular libraries for screening and development of new active ingredients.

Utility in the Synthesis of Natural Products and Their Derivatives

While a direct application of this compound in natural product synthesis is not readily found, a structurally related compound, di(4-chloro-3-methyl-2-butenyl) sulfide, serves as a key C10 building block in the synthesis of natural carotenoid products. epo.org This highlights the utility of the chloro-methyl-butene framework in constructing complex polyene systems characteristic of carotenoids. The methodology involves the selective reaction of the halogenated building block, demonstrating how the reactivity of such structures can be controlled to achieve the desired complex natural product. epo.org

Contributions to Polymer Chemistry and Material Science

The vinyl functionality within this compound suggests its potential as a monomer in polymerization reactions, contributing to the development of new materials with tailored properties.

Role as a Monomer in Polymerization Reactions

Although specific studies on the homopolymerization of this compound are scarce, the polymerization of the closely related monomer, Methyl 2-chloroacrylate (B1238316), is well-established. wikipedia.org Methyl 2-chloroacrylate is used in the manufacture of acrylic high polymers, similar to polymethylmethacrylate (PMMA), and as a monomer for certain specialty polymers. wikipedia.org The presence of the chlorine atom can influence the polymer's properties, such as its refractive index, flame retardancy, and chemical resistance.

Synthesis of Copolymers with Tailored Properties

The copolymerization of functionalized monomers is a powerful strategy to create materials with specific and tunable properties. While there is no direct evidence of this compound being used in copolymerization, studies on other substituted acrylates demonstrate the principle. For instance, novel ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized and copolymerized with styrene (B11656) to produce copolymers with varying compositions and thermal properties. chemrxiv.orgresearchgate.net Similarly, halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates have been copolymerized with styrene. researchgate.net These examples show that the incorporation of halogenated and substituted acrylate (B77674) monomers can significantly modify the characteristics of the resulting copolymers. It is therefore plausible that this compound could be a valuable comonomer for tailoring the properties of various polymers.

Table 2: Examples of Copolymerization with Substituted Acrylates

| Monomer 1 | Monomer 2 | Resulting Copolymer Properties |

| Styrene | Ring-disubstituted isobutyl phenylcyanoacrylates | Copolymers with varying compositions (19.6-32.6 mol% of acrylate) and weight-average molecular masses of 41.3 - 54.5 kD. chemrxiv.orgresearchgate.net |

| Styrene | Halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates | Copolymers with relatively high reactivity of the acrylate monomers towards the styrene radical. researchgate.net |

Future Research Directions and Emerging Trends for Methyl 2 Chloro 3 Methylbut 3 Enoate

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The presence of both an electron-withdrawing ester group and a halogen on a double bond suggests that Methyl 2-chloro-3-methylbut-3-enoate could participate in a range of undiscovered reactivity patterns. Future research is anticipated to delve into unconventional transformations that leverage this unique electronic and steric environment.

Vinyl Radical and Radical Cation Intermediates: The vinyl halide moiety is a precursor to highly reactive vinyl radicals and radical cations. acs.org Future studies could explore photoredox catalysis to generate these intermediates from this compound, enabling novel carbon-carbon and carbon-heteroatom bond formations. acs.org The unstable nature of vinyl radicals, which tend to abstract hydrogen, presents a challenge that could be overcome by identifying suitable reaction conditions to control their reactivity for synthetic utility. acs.org

Cross-Coupling Reactions: Vinyl halides are versatile partners in a multitude of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings. wikipedia.org A significant area of future research will likely involve the application of these transition metal-catalyzed methods to this compound. wikipedia.orgnumberanalytics.com This would allow for the introduction of a wide array of substituents at the chlorinated carbon, leading to the synthesis of complex and highly functionalized alkenes. numberanalytics.com The development of nickel-catalyzed cross-coupling reactions, in particular, has shown promise for the activation of α-chloroesters.

Development of Highly Selective and Environmentally Benign Synthetic Protocols

A key trend in modern organic synthesis is the development of selective and sustainable methodologies. Future research on this compound will undoubtedly be influenced by these principles.

Stereoselective Synthesis: The synthesis of stereodefined alkenes is a persistent challenge in organic chemistry. rug.nlnih.gov Future work could focus on developing highly Z-selective or E-selective methods for the synthesis of this compound and its derivatives. rug.nlnih.gov This could involve the use of modified Horner-Wadsworth-Emmons reagents or innovative Wittig reaction strategies. nih.govnih.gov

Green Chemistry Approaches: The development of environmentally benign synthetic protocols is of paramount importance. rsc.org Research in this area could explore the use of greener solvents, such as deep eutectic solvents or aqueous media, for reactions involving this compound. researchgate.netresearchgate.net Furthermore, indole-catalyzed halogenation presents a more environmentally friendly alternative to traditional methods. rsc.org Catalytic methods that avoid the use of stoichiometric and often toxic reagents will also be a major focus. acs.org

| Research Area | Potential Methodologies | Desired Outcome |

| Selective Synthesis | Modified Horner-Wadsworth-Emmons, Innovative Wittig Reactions | High Z- or E-selectivity of alkene products |

| Green Synthesis | Use of deep eutectic solvents, aqueous media, indole-catalysis | Environmentally friendly and sustainable synthetic routes |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated and continuous flow technologies offers significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: The synthesis and manipulation of potentially reactive intermediates derived from this compound could be advantageously performed in continuous flow reactors. rsc.orgillinois.edu Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which can be crucial for managing highly reactive species and improving reaction selectivity. rsc.orgvapourtec.com The multistep flow synthesis of related compounds like vinyl azides has demonstrated the potential of this technology. beilstein-journals.org

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions. sigmaaldrich.com By employing automated systems, a large number of reaction conditions, catalysts, and substrates can be screened rapidly to identify optimal protocols for the transformation of this compound. sigmaaldrich.com

Computational Design and Predictive Modeling of Novel Reactivity

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity.

Predictive Modeling: Machine learning algorithms are being developed to predict the stereoselectivity and outcome of chemical reactions with increasing accuracy. arxiv.org Such models could be applied to predict the reactivity of this compound in various transformations, guiding experimental efforts and accelerating the discovery of new reactions. arxiv.org

Catalyst Design: Computational studies can provide valuable insights into reaction mechanisms and the role of catalysts. nih.govprinceton.edu Density functional theory (DFT) calculations, for instance, can be used to model transition states and predict activation barriers, aiding in the rational design of new catalysts for the selective transformation of this compound. acs.orgacs.org This approach has been successfully used to design ligands for enantioselective reactions of other alkenes. researchgate.net

| Computational Approach | Application to this compound |

| Machine Learning | Predicting stereoselectivity and reaction outcomes. |

| DFT Calculations | Modeling reaction mechanisms and designing selective catalysts. |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique combination of functional groups in this compound makes it a potentially valuable building block in interdisciplinary fields.

Chemical Biology: Esters are ubiquitous in biological systems and have a wide range of applications in pharmaceuticals and fragrances. fiveable.mesolubilityofthings.comnumberanalytics.comwikipedia.org The functionalized alkene scaffold of this compound could serve as a starting point for the synthesis of novel bioactive molecules. Its reactivity could be harnessed to attach it to biomolecules or to create probes for studying biological processes. The synthesis of esters based on cycloalkenedicarboxylic acids has shown potential for developing compounds with toxicological and antitumor activity. researchgate.net

Materials Science: Vinyl halides, most notably vinyl chloride, are important monomers for the production of polymers like polyvinyl chloride (PVC). britannica.comwikipedia.org Future research could investigate the potential of this compound as a monomer or co-monomer in polymerization reactions to create novel materials with tailored properties. Surface modification of PVC with organic functional groups is an active area of research to enhance its properties, suggesting that the ester functionality could impart desirable characteristics. nih.govresearchgate.netrsc.orgnih.govwu.ac.th

Q & A

Q. What are the optimized synthetic routes for Methyl 2-chloro-3-methylbut-3-enoate, and how can reaction efficiency be quantified?

Methodological Answer: Synthesis typically involves esterification or halogenation of precursor molecules. For example, analogous ester synthesis (e.g., ) uses nucleophilic substitution under anhydrous conditions with solvents like tetrahydrofuran (THF) and bases such as diisopropylethylamine (DIPEA). Reaction efficiency is quantified via yield optimization by varying parameters:

- Temperature : Elevated temperatures (e.g., 60°C) enhance reaction rates but may increase side products.

- Time : Extended reaction times (e.g., 24–48 hours) improve conversion but require monitoring via LCMS for intermediate stability .

- Purification : Reverse-phase (C18) or silica gel chromatography isolates the product, with purity confirmed by HPLC retention time matching reference standards .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Methodological Answer: Key techniques include:

- NMR : H and C NMR identify structural features (e.g., chloro and ester groups). Contradictions in peak assignments (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or deuterated solvent shifts .

- Mass Spectrometry (LCMS) : Confirms molecular ion ([M+H]) and detects impurities. Discrepancies between theoretical and observed masses require recalibration with internal standards .

- X-ray Crystallography : For unambiguous structural determination, SHELXL refines crystallographic data by adjusting thermal parameters and resolving disorder in electron density maps .

Advanced Research Questions

Q. How does the electronic nature of the chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chloro group increases electrophilicity at the α-carbon, facilitating nucleophilic attack. Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) assess:

- Leaving Group Stability : Chloride’s poor leaving ability may necessitate catalysis (e.g., Lewis acids) or elevated temperatures.

- Steric Effects : The 3-methylbut-3-enoate backbone creates steric hindrance, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Competitive Pathways : Competing elimination (via β-hydrogen abstraction) is minimized by controlling base strength and reaction time .

Q. What strategies are employed to resolve crystallographic ambiguities in structural determination?

Methodological Answer: Ambiguities in X-ray data (e.g., twinning or low resolution) are addressed by:

- Data Collection : High-resolution datasets (≤1.0 Å) reduce noise. Synchrotron sources improve signal-to-noise ratios.

- Refinement in SHELXL : Anisotropic displacement parameters and restraints for bond lengths/angles resolve disorder. Twinning is handled using HKLF5 or twin-law matrices .

- Validation Tools : R values and electron density maps (e.g., omit maps) verify model accuracy. Discrepancies trigger re-refinement or additional data collection .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes or receptors. Key steps include:

- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT) for accurate charge distribution.

- Target Selection : Homology modeling (if crystal structures are unavailable) generates plausible enzyme conformations (e.g., serine hydrolases).

- Binding Energy Analysis : MM-GBSA calculates free energy changes, identifying critical interactions (e.g., hydrogen bonds with catalytic residues) . Experimental validation via enzyme inhibition assays (e.g., IC measurements) corroborates computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.